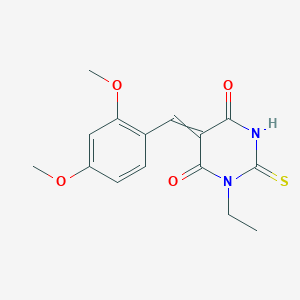

![molecular formula C20H19FN4O2 B5552359 4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)

4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone” often involves multi-step organic reactions, including condensation, nucleophilic substitution, and cyclization processes. For instance, compounds with benzimidazole, pyridine, and piperazine rings have been synthesized through various strategies, including electrophilic fluorination and palladium-catalyzed reactions, to target specific receptors or biological pathways (Eskola et al., 2002; Mamedov et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds like “this compound” is characterized by X-ray diffraction studies, revealing details such as bond lengths, angles, and conformations. These structures often feature planar aromatic systems and non-planar piperazine rings, which can adopt chair or boat conformations, contributing to their chemical reactivity and interaction with biological targets (Özbey et al., 1998; Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Compounds with imidazo[1,2-a]pyridin, methylphenyl, and piperazinone moieties are involved in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, due to their multiple reactive sites. Their chemical properties are influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their reactivity towards different reagents (Mekky et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are determined by their molecular structure. For example, the introduction of fluorine atoms or piperazine rings can enhance the solubility in organic solvents or water, which is crucial for their application in pharmaceuticals or materials science (Gil et al., 1997).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and photostability, of compounds containing imidazo[1,2-a]pyridin and piperazinone units, are significantly influenced by their heteroatoms and the electronic nature of substituents. These properties are critical for designing compounds with desired biological activity or material properties, as they affect the interaction with biological targets or the stability under various conditions (Sato et al., 1978).

Applications De Recherche Scientifique

Structural and Molecular Characterizations

Crystal and Molecular Structure Analysis : The structural analysis of related compounds, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, has been conducted through X-ray analysis, highlighting the importance of molecular architecture in determining compound properties. This research showcases the detailed molecular interactions, including hydrogen bonding and conformational preferences, essential for understanding compound behavior in biological systems (Özbey et al., 1998).

Antimycobacterial Spiro-piperidin-4-ones : The synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity underscore the compound's potential in addressing tuberculosis. The study demonstrates an innovative approach to generating compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008).

Biological Activities and Potential Applications

Antitumor Activities : Research into novel pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, has shown significant cytotoxicity against various tumor cell lines. These studies highlight the therapeutic potential of related compounds in cancer treatment, offering insights into their mechanisms of action and efficacy (Naito et al., 2005).

Serotonin and Dopamine Receptor Affinity : Investigations into butyrophenones with affinities for dopamine and serotonin receptors reveal the neuropsychopharmacological relevance of related structures. These findings contribute to the development of antipsychotic medications with minimized side effects (Raviña et al., 2000).

Synthesis and Chemical Development

Stereocontrolled Synthesis : The atom economic and stereoselective synthesis of spiro-piperidin-4-ones illustrates advanced chemical methodologies to create structurally complex and biologically relevant molecules. Such synthetic strategies are crucial for developing new compounds with potential therapeutic applications (Kumar et al., 2008).

Platelet-Activating Factor Antagonists : The design and synthesis of piperidylmethyl-imidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor (PAF) antagonists reveal the compound's versatility in modulating inflammatory responses. This research offers a foundation for developing new anti-inflammatory agents (Carceller et al., 1996).

Mécanisme D'action

Orientations Futures

The future directions in the research and development of imidazo[1,2-a]pyridines are likely to involve the synthesis of new derivatives with improved potency and selectivity for their biological targets, as well as the exploration of new potential applications in medicinal chemistry and material science .

Propriétés

IUPAC Name |

4-(3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carbonyl)-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c1-13-5-7-15(8-6-13)24-11-10-23(12-16(24)26)20(27)17-18(21)25-9-3-4-14(2)19(25)22-17/h3-9H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNXUQVLASILAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(N4C=CC=C(C4=N3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)

![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)

![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)